molecular formula C16H22ClNO3 B14043069 tert-Butyl (2S,4S)-2-(4-chlorobenzyl)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl (2S,4S)-2-(4-chlorobenzyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B14043069
M. Wt: 311.80 g/mol
InChI Key: HOMNAZZGWAAIIX-KBPBESRZSA-N
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Description

TERT-BUTYL (2S,4S)-2-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-PYRROLIDINE-1-CARBOXYLATE is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butyl ester group, a hydroxyl group, and a 4-chlorophenylmethyl group

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (2S,4S)-2-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-PYRROLIDINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide , reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

TERT-BUTYL (2S,4S)-2-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-PYRROLIDINE-1-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TERT-BUTYL (2S,4S)-2-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

TERT-BUTYL (2S,4S)-2-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-PYRROLIDINE-1-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of TERT-BUTYL (2S,4S)-2-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-PYRROLIDINE-1-CARBOXYLATE lies in its specific structural features and the diverse range of applications it offers in various fields of scientific research.

Properties

Molecular Formula

C16H22ClNO3

Molecular Weight

311.80 g/mol

IUPAC Name

tert-butyl (2S,4S)-2-[(4-chlorophenyl)methyl]-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-10-14(19)9-13(18)8-11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3/t13-,14-/m0/s1

InChI Key

HOMNAZZGWAAIIX-KBPBESRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CC2=CC=C(C=C2)Cl)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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